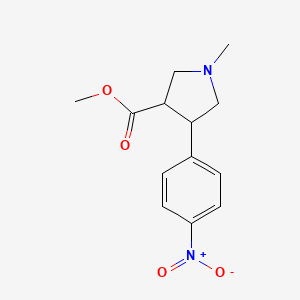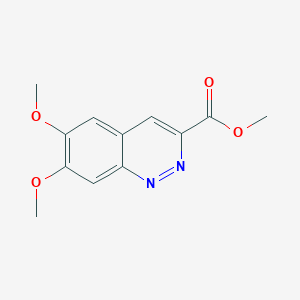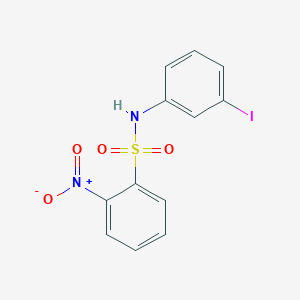
N-(3-iodophenyl)-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-iodophenyl)-2-nitrobenzenesulfonamide is an organic compound that features both iodine and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-2-nitrobenzenesulfonamide typically involves the iodination of a precursor compound followed by nitration and sulfonamide formation. One common method includes the following steps:
Nitration: The nitration of the iodinated benzene ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonamide Formation: The final step involves the reaction of the nitro-iodobenzene with a sulfonamide reagent under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-iodophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or amine nucleophiles can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as thiophenol or aniline derivatives.
Reduction: The major product is N-(3-aminophenyl)-2-nitrobenzenesulfonamide.
Oxidation: Products include sulfonic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
N-(3-iodophenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism by which N-(3-iodophenyl)-2-nitrobenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine and nitro groups play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-iodophenyl)-2-nitrobenzenesulfonamide
- N-(4-iodophenyl)-2-nitrobenzenesulfonamide
- N-(3-iodophenyl)-3-nitrobenzenesulfonamide
Uniqueness
N-(3-iodophenyl)-2-nitrobenzenesulfonamide is unique due to the specific positioning of the iodine and nitro groups, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C12H9IN2O4S |
|---|---|
Peso molecular |
404.18 g/mol |
Nombre IUPAC |
N-(3-iodophenyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H9IN2O4S/c13-9-4-3-5-10(8-9)14-20(18,19)12-7-2-1-6-11(12)15(16)17/h1-8,14H |
Clave InChI |
AAAHEVGZGBNKFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


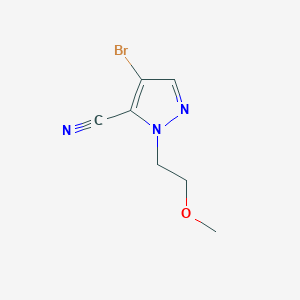
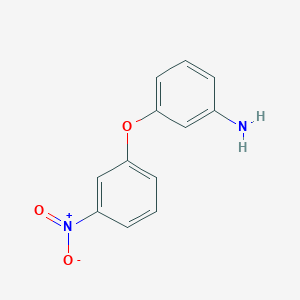

![N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B15231013.png)
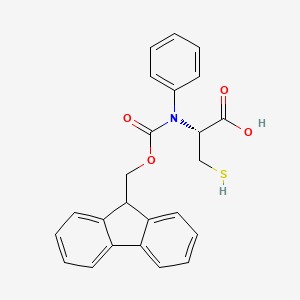
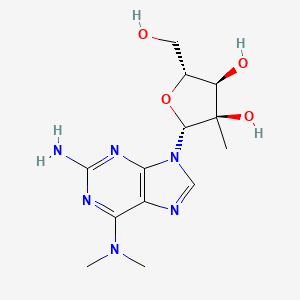
![tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15231031.png)
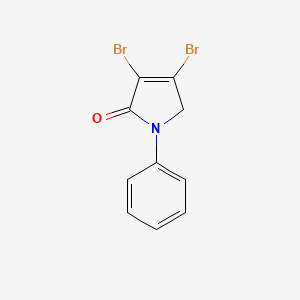
![2-(cyanomethyl)-N,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15231045.png)


